3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1708000-35-4
VCID: VC7765911
InChI: InChI=1S/C11H6ClFN4OS/c1-5-2-6-9(19-5)15-4-17(10(6)18)8-7(13)3-14-11(12)16-8/h2-4H,1H3
SMILES: CC1=CC2=C(S1)N=CN(C2=O)C3=NC(=NC=C3F)Cl
Molecular Formula: C11H6ClFN4OS
Molecular Weight: 296.7

3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 1708000-35-4

Cat. No.: VC7765911

Molecular Formula: C11H6ClFN4OS

Molecular Weight: 296.7

* For research use only. Not for human or veterinary use.

3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one - 1708000-35-4

Specification

CAS No. 1708000-35-4
Molecular Formula C11H6ClFN4OS
Molecular Weight 296.7
IUPAC Name 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H6ClFN4OS/c1-5-2-6-9(19-5)15-4-17(10(6)18)8-7(13)3-14-11(12)16-8/h2-4H,1H3
Standard InChI Key DRZQGXCUMFWKJW-UHFFFAOYSA-N
SMILES CC1=CC2=C(S1)N=CN(C2=O)C3=NC(=NC=C3F)Cl

Introduction

3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that combines pyrimidine and thieno[2,3-d]pyrimidine moieties. This unique structure confers specific chemical and biological properties, making it valuable for various research applications. The compound is identified by its CAS number, 1708000-35-4, and its molecular formula is C11H6ClFN4OS, with a molecular weight of 296.71 g/mol .

Synthesis Methods

The synthesis of 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the Pyrimidine Ring: This step involves reacting 2-chloro-5-fluoropyrimidine with appropriate reagents under controlled conditions.

  • Introduction of the Thieno[2,3-d]pyrimidine Moiety: This involves the cyclization of intermediates to form the thieno[2,3-d]pyrimidine ring system.

  • Final Assembly: The final step involves coupling the pyrimidine and thieno[2,3-d]pyrimidine moieties to form the target compound.

Research Applications

3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

  • Materials Science: The compound's unique structure makes it suitable for developing novel materials with specific electronic or optical properties.

  • Biological Research: It is used in studies to understand its interactions with biological molecules and potential effects on biological systems.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes, receptors, or proteins. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds include:

  • 2-chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.

  • 2-chloro-5-(trifluoromethyl)pyridine: Another halogenated derivative with similar reactivity.

  • tert-butyl 3-(2-chloro-5-fluoropyrimidin-4-ylamino)phenylcarbamate: A related compound with a different functional group.

The unique combination of pyrimidine and thieno[2,3-d]pyrimidine moieties in 3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one distinguishes it from these compounds, offering specific chemical and biological properties.

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